LogP Advantage Over the N,N-Dimethyl Analog
The computed LogP of the target compound (4-(4-bromophenyl)-N,3-diethyl-1,3-thiazol-2-imine) is 3.92, reflecting the combined lipophilic contributions of the 4-bromophenyl group and the two ethyl substituents . In contrast, the closest N,N-dimethyl analog, 4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine (CAS 34176-53-9; MW 283.19), is predicted to have a LogP approximately 3.0–3.2 based on the loss of two methylene units (ΔLogP ≈ +0.5 per –CH₂– group according to the Hansch–Leo fragment constant system) . The ~0.7–0.9 Log-unit increase of the target compound places it in a more favorable lipophilicity window (LogP 3–5) for passive membrane diffusion while maintaining TPSA < 60 Ų [1].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.92 |
| Comparator Or Baseline | 4-(4-Bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine (CAS 34176-53-9): LogP estimated ~3.0–3.2 (Hansch–Leo fragment constant projection) |
| Quantified Difference | ΔLogP ≈ +0.7 to +0.9 (target minus dimethyl analog) |
| Conditions | Computational prediction (fragment-based method); experimental confirmation pending |
Why This Matters
For procurement decisions in cell-based screening campaigns, the higher LogP of the target compound predicts superior passive membrane permeability relative to the N,N-dimethyl analog, potentially translating to higher intracellular exposure at equimolar dosing.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
